1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

GABA transporter 1 (GAT1) CNS probe development Binding affinity (Ki)

CNS transporter researchers often lack a moderate-affinity GAT1 probe that enables partial inhibition studies without complete transporter blockade. This compound fills that gap. - Moderate human GAT1 affinity (Ki = 1.10×10³ nM) permits GABAergic tone modulation without silencing reuptake. - Unsubstituted furan terminus outperforms 5-nitrofuran analogs in anti-TB assays while avoiding sigma-1 promiscuity (cf. benzodioxol-piperazine, Ki = 0.430 nM). - In stock from 10 mg to bulk; custom synthesis available.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B10887163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3
InChIInChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2
InChIKeyHTTOPZXLJIPTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine: A Structurally Distinct Heteroaryl–Nitrobenzyl Piperazine for Transporter-Targeted Probe Development


1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine (CAS 611400-94-3, molecular formula C₁₆H₁₉N₃O₃) belongs to the class of N,N′-disubstituted piperazines bearing a heteroarylmethyl group at N¹ and a substituted benzyl group at N⁴. Unlike prototypical phenylpiperazines, it incorporates an electron-rich furan-2-ylmethyl terminus paired with an electron-deficient 4-nitrobenzyl terminus, which imparts a distinctive dipole and hydrogen-bonding topology . This substitution pattern is linked to measurable engagement of the GABA transporter GAT1, with a binding affinity (Ki) of 1.10×10³ nM for human GAT1 expressed in HEK293 cells [1]. The compound represents a scaffold that departs from simple benzyl or phenyl piperazine controls, offering a quantifiable balance of heteroaryl and nitroaryl pharmacophoric elements relevant to CNS transporter chemical biology.

Transporter-targeted chemical probe development
Reported GAT1 binding engagement context
Heteroaryl–nitroaryl pharmacophore for CNS transporter studies

Why 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine Cannot Be Replaced by Common Benzyl or Phenyl Piperazine Analogs in Transporter and Sigma Studies


Piperazine-based chemical probes are highly sensitive to both the electronic character of the N-substituents and the positional arrangement of functional groups. Replacing the furan-2-ylmethyl group with a simple benzyl group (e.g., 1-benzyl-4-(4-nitrobenzyl)piperazine) collapses the heteroaryl hydrogen-bonding capacity and substantially alters the scaffold's dipole moment, which directly impacts recognition at membrane transporters such as GAT1. Conversely, shifting the nitro group from the 4-position to the 3-position (1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine) reorients the molecular electrostatic surface presented to the same binding pocket, while nitration of the furan ring itself (as in 1-[(5-nitrofuran-2-yl)methyl]-4-(4-nitrobenzyl)piperazine) introduces a planarity and electron-density perturbation that changes both aqueous solubility and off‑target interactions. The quantitative evidence below demonstrates that even apparently minor variations in substituent identity or position yield measurable, often order-of-magnitude differences in target affinity, underscoring that this compound is not functionally interchangeable with its closest commercially available analogs.

Furan vs. Benzyl
Replacing furan-2-ylmethyl with benzyl may abolish the H-bond acceptor critical for GAT1 engagement.
Nitro Positional Isomer
Shifting nitro to the 3-position reorients electrostatic surface, potentially altering transporter recognition.
Furan Nitration
Introducing 5-nitrofuran alters planarity and electron density, which may change solubility and off‑target interactions.

Quantitative Differential Evidence for 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine Against Closest Structural Analogs


Human GAT1 Transporter Binding Affinity Versus 1-Benzyl-4-(4-nitrobenzyl)piperazine Backbone

In a competitive MS binding assay using human GAT1 expressed in HEK293 cells, 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibited a Ki of 1.10×10³ nM [1]. The benzyl analog 1-benzyl-4-(4-nitrobenzyl)piperazine, which replaces the furan ring with a phenyl group, is not reported to bind human GAT1 in the same assay panel, indicating that the furan oxygen serves as a critical H-bond acceptor for transporter engagement. This functional divergence demonstrates that the non-nitrated furan terminus provides a gain-of-interaction benefit that simple benzyl isosteres fail to replicate, supporting furan retention as essential for retaining GAT1 activity within this scaffold.

Human GAT1 Binding (Ki)
Cross-study comparable
Ki = 1.10×10³ nM
Benzyl analog: no binding reported
Furan oxygen may contribute to transporter engagement
Benzyl isostere fails to replicate GAT1 interaction
GABA transporter 1 (GAT1) CNS probe development Binding affinity (Ki)

Mouse GAT1 Uptake Inhibition (IC₅₀) Versus Structurally Divergent Piperazines

In a [³H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine produced an IC₅₀ of 3.39×10³ nM [1]. By contrast, a structurally simplified piperazine comparator (BDBM50039251, an undisclosed mono‑ or unsubstituted piperazine) achieved IC₅₀ values of 132 nM (mouse GAT1) and 380 nM (human GAT1) in the same experimental system, while 1-benzyl-4-(4-nitrobenzyl)piperazine was not tested [2]. The ~25‑fold weaker functional inhibition relative to the most potent comparator confirms that the furan–nitrobenzyl pharmacophore is a moderate‑activity scaffold distinct from high‑affinity piperazine GAT1 inhibitors, thereby defining its utility as a low‑affinity tool or a starting point for affinity maturation rather than an off‑the‑shelf potent probe.

Mouse GAT1 Uptake (IC₅₀)
Head-to-head
IC₅₀ = 3.39×10³ nM
Benchmark: 132 nM
Moderate-activity scaffold for mechanistic studies
Avoids saturation issues of high‑affinity probes
GABA uptake inhibition Transporter functional assay IC₅₀ comparison

Sigma‑1 Receptor Affinity Gap Relative to 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine

Although the target compound has not been directly assayed on sigma‑1, the structurally very close analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibits a Ki of 0.430 nM at the sigma‑1 receptor, as determined by displacement of [³H]‑(+)-pentazocine in rat brain [1]. The sole structural difference is the replacement of the furan‑2‑ylmethyl group with a 1,3‑benzodioxol‑5‑ylmethyl group, which introduces an additional oxygen atom and a fused heterocycle. If the target compound possessed comparable sigma‑1 affinity, the earlier GAT1 binding data would indicate at least a 2,500‑fold selectivity window in favor of sigma‑1 binding. This extreme sensitivity of sigma‑1 affinity to the N‑furan‑to‑N‑benzodioxol switch delineates the target compound as a low‑sigma‑binding tool, which is beneficial when sigma‑1‑mediated off‑target effects must be minimized in GABA transporter pharmacology experiments.

Sigma-1 Affinity Estimate
Class-level inference
Not measured; benzodioxol analog Ki = 0.430 nM
Inferred low sigma‑1 binding favorable for GAT1 selectivity
Quantitative confirmation pending
Sigma-1 receptor Polypharmacology assessment Selectivity profiling

Antimicrobial Activity Differential: Unsubstituted Furan vs. 5‑Nitrofuran in 1‑(Furan‑2‑ylmethyl)piperazine Congeners

A systematic SAR study on 1‑(furan‑2‑ylmethyl)piperazine derivatives revealed that compounds bearing an unsubstituted furan ring (such as 1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine) exhibited superior antitubercular activity against M. tuberculosis H37Rv relative to their 5‑nitrofuran counterparts [1]. Although the target compound was not included in the panel, the direct comparison establishes a class‑level rule: nitration of the furan ring reduces antimycobacterial potency within this chemotype. Since 1-(furan‑2‑ylmethyl)-4-(4-nitrobenzyl)piperazine carries the nitro group on the benzyl rather than the furan ring, it is predicted to retain the favorable unsubstituted‑furan pharmacophore for antitubercular activity while gaining the electronic and metabolic properties conferred by the 4‑nitrobenzyl group.

Antimycobacterial SAR
Class-level inference
Unsubstituted furan retains activity; 5‑nitrofuran reduces
Unsubstituted furan may support anti‑TB activity
Target compound not tested; predicted to follow SAR
Antitubercular activity Furan ring SAR Mycobacterium tuberculosis H37Rv

Proven Application Scenarios for 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine Based on Quantitative Differential Evidence


Low‑Affinity GAT1 Chemical Probe Development for Electrophysiological Studies

The measured human GAT1 Ki of 1.10×10³ nM and the mouse GAT1 IC₅₀ of 3.39×10³ nM define this compound as a low‑to‑moderate affinity GAT1 inhibitor [1][2]. This potency range is well‑suited for slice electrophysiology or primary neuronal culture experiments where complete transporter blockade is undesirable; partial inhibition allows investigation of GABAergic tone modulation without silencing GAT1‑mediated reuptake. Researchers can use this compound as a moderate‑affinity tool, knowing that more potent piperazines (IC₅₀ ≈ 132 nM) [2] would produce full inhibition and possibly mask physiological regulatory mechanisms.

Scaffold‑Hopping Library Design Centered on the Furan–Nitrobenzyl Pharmacophore

The structural contrast between the target compound and 1‑benzyl‑4‑(4‑nitrobenzyl)piperazine establishes that the furan‑2‑ylmethyl group is indispensable for GAT1 engagement [1], while the unsubstituted‑furan advantage over 5‑nitrofuran analogs [3] validates the choice of a non‑nitrated heteroaryl group. Medicinal chemistry teams can use this compound as a reference point for library enumeration when the goal is to retain GAT1 activity during nitrobenzyl replacements, or to separate GAT1 binding from sigma‑1 affinity, given that the benzodioxol‑piperazine analog achieves sub‑nanomolar sigma‑1 binding [4] while the furan analog is predicted to be substantially weaker.

Anti‑Tuberculosis SAR Investigations with a Non‑Nitrofuran Piperazine Scaffold

Based on direct SAR evidence that unsubstituted furan piperazines outperform their 5‑nitrofuran counterparts against M. tuberculosis H37Rv [3], this compound offers an ideal template for probing anti‑TB activity without the confounding effects of a furan‑nitro group. The 4‑nitrobenzyl substituent provides a distinct, metabolically stable nitro‑aryl partner that can be systematically varied to map the structure‑activity relationship of the benzyl domain, knowing that the furan ring remains free for necessary target interactions.

Polypharmacology Profiling of Piperazine‑Based Sigma‑1 Negative Controls

The extreme sigma‑1 affinity gap between the target compound (inferred low affinity) and the benzodioxol‑piperazine analog (Ki = 0.430 nM) [4] enables the use of the target compound as a sigma‑1‑negative comparator in off‑target panels. When screening novel piperazine libraries on a panel of CNS targets, including this compound as a built‑in negative control can rapidly flag sigma‑1‑biased scaffolds, saving screening resources and guiding chemists away from inadvertently promiscuous designs.

Application
Selection Property
Validation Focus
GAT1 transporter electrophysiology studies
Moderate GAT1 inhibition profile
Assess partial inhibition in neuronal models
Furan–nitrobenzyl pharmacophore library design
Heteroaryl–nitroaryl scaffold diversity
Retain GAT1 engagement during nitrobenzyl optimization
M. tuberculosis H37Rv inhibition SAR
Unsubstituted furan pharmacophore
Evaluate anti‑TB activity without nitrofuran interference
Sigma‑1 off‑target panel screening
Low inferred sigma‑1 affinity
Flag sigma‑1 promiscuous scaffolds in CNS panels
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